molecular formula C9H12N2O2 B3031802 Ethyl 2-amino-6-methylnicotinate CAS No. 70959-85-2

Ethyl 2-amino-6-methylnicotinate

Cat. No.: B3031802
CAS No.: 70959-85-2
M. Wt: 180.2 g/mol
InChI Key: IAFPRGAZVDCSEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-6-methylnicotinate can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-6-methylpyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions and yields the desired ester product after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted nicotinates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-6-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The amino group and ester functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . detailed studies on its exact mechanism of action and molecular targets are still ongoing.

Comparison with Similar Compounds

Ethyl 2-amino-6-methylnicotinate can be compared with other similar compounds such as:

    Methyl nicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl nicotinate: Lacks the amino and methyl groups present in this compound.

    2-Amino-6-methylpyridine: Similar but lacks the ester group.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

ethyl 2-amino-6-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-5-4-6(2)11-8(7)10/h4-5H,3H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFPRGAZVDCSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500329
Record name Ethyl 2-amino-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70959-85-2
Record name Ethyl 2-amino-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a N-methylpyrrolidinone (20 mL) solution of 2-amino-6-chloro-nicotinic acid ethyl ester (2.00 g, 7.78 mmol) described in Manufacturing Example 170-1-1 were added tetramethyltin (1.62 mL, 11.7 mmol) and tetrakis(triphenylphosphine)palladium (0) (899 mg, 0.778 mmol), which was stirred under nitrogen atmosphere for 5 hours and 40 minutes at 130° C. Water was added to the reaction mixture at room temperature, which was extracted with ethyl acetate. The organic layer was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered, and the filtrate was concentrated under a reduced pressure. The residue thus obtained was purified by NH silica gel column chromatography (heptane:ethyl acetate=3:1), and then further purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (670 mg, 48%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.62 mL
Type
reactant
Reaction Step Three
Quantity
899 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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